molecular formula C5H7NO3 B2961197 Pyrrole-3-carboxylic acid hydrate CAS No. 336100-46-0

Pyrrole-3-carboxylic acid hydrate

Cat. No.: B2961197
CAS No.: 336100-46-0
M. Wt: 129.115
InChI Key: CFVUWWPGGBWCTB-UHFFFAOYSA-N
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Description

Significance of Pyrrole (B145914) Carboxylic Acids in Heterocyclic Chemistry Research

The pyrrole ring is a fundamental five-membered aromatic heterocycle containing a nitrogen atom. numberanalytics.com This structural motif is ubiquitous in nature and is a core component of vital biological molecules such as heme, chlorophyll, and vitamin B12. scispace.com In the realm of synthetic chemistry, pyrrole carboxylic acids are highly valued as versatile building blocks. Their significance stems from several key aspects:

Pharmaceutical Importance: The pyrrole framework is present in numerous pharmaceutically active agents, exhibiting a wide array of pharmacological properties including antibacterial, antiviral, anti-inflammatory, anticancer, and antioxidant activities. syrris.comnih.gov A prominent example is Atorvastatin, a leading cholesterol-lowering drug, which features a pyrrole core. syrris.comnih.gov The synthesis of pyrrole-3-carboxylic acid amides is of particular interest as this substructure is central to other successful drugs like Sunitinib. mdpi.com

Synthetic Versatility: The pyrrole ring can be readily functionalized, and the carboxylic acid group, in particular, serves as a convenient handle for chemical modifications. It can be converted into a variety of other functional groups, such as esters, amides, and aldehydes, allowing for the creation of large libraries of derivatives for drug discovery and materials science applications. syrris.comscispace.com

Material Science Applications: Beyond pharmaceuticals, pyrrole derivatives are utilized in the development of functional materials. They are components in polymers, dyes, and catalysts for polymerization processes and can be used as corrosion inhibitors. growingscience.comrsc.org

The inherent reactivity and biological relevance of the pyrrole nucleus make pyrrole carboxylic acids, including the 3-carboxy isomer, a cornerstone of modern heterocyclic chemistry research. numberanalytics.comrsc.org

Historical Context of Pyrrole-3-carboxylic Acid Research

Research into pyrrole and its derivatives dates back to the 19th century, with its initial discovery by Friedrich August Runge in 1834. numberanalytics.com The synthesis of the pyrrole ring system has been a long-standing area of investigation, leading to the development of several classical methods that are still referenced today.

Historically, the synthesis of pyrrole-3-carboxylic acids and their esters has relied on several named reactions:

Hantzsch Pyrrole Synthesis: This method involves the reaction of β-ketoesters with ammonia (B1221849) or primary amines and α-haloketones. syrris.comgrowingscience.com While effective, the Hantzsch synthesis has been somewhat underutilized historically for producing N-substituted pyrroles because the yields were often low. nih.govscispace.com

Paal-Knorr Synthesis: This involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine. syrris.comgrowingscience.com

Knorr Pyrrole Synthesis: This reaction typically uses an α-amino-ketone and a compound with an activated methylene (B1212753) group. syrris.comgrowingscience.com

Feist Synthesis: As early as 1902, this method was used to condense α-keto-ols (like benzoin) with β-aminocrotonic esters to produce pyrrole-3-carboxylic esters. cdnsciencepub.com

A significant publication in 1961 detailed specific methods for the synthesis of pyrrole-3-carboxylic acids, indicating the long-standing interest in this particular isomer. acs.org These early "batch" protocols were often multi-step processes that limited efficiency and scope, especially for creating diverse compound libraries. syrris.com This historical groundwork and its limitations have directly inspired the development of more advanced synthetic methodologies in recent years.

Scope and Objectives of Current Research on Pyrrole-3-carboxylic Acid Hydrate (B1144303)

Contemporary research on pyrrole-3-carboxylic acid and its derivatives is largely driven by the need for more efficient, cost-effective, and environmentally friendly synthetic methods. The limitations of historical batch protocols have shifted the focus towards innovative approaches, particularly continuous flow chemistry.

The primary objectives of current research include:

Development of Efficient Synthesis Methods: A major focus is on creating one-pot or single-process syntheses. For instance, researchers have developed a one-step, continuous flow synthesis of pyrrole-3-carboxylic acids from readily available starting materials like tert-butyl acetoacetates, amines, and 2-bromoketones. scispace.comsyrris.jpresearchgate.netacs.org This method cleverly utilizes the HBr byproduct of the Hantzsch reaction to hydrolyze the ester in situ, streamlining the entire process. scispace.comsyrris.jp

Facilitating Drug Discovery: The ability to rapidly generate a wide variety of substituted pyrrole-3-carboxylic acid derivatives is a key objective. nih.gov Flow chemistry allows for the efficient production of compound libraries, which can be screened for biological activity, thereby accelerating the drug discovery process. syrris.comscispace.com For example, this approach has been used to synthesize precursors for CB1 inverse agonists. syrris.jp

Green Chemistry Approaches: Modern synthetic strategies aim to reduce waste and energy consumption. Ultrasound-assisted, multi-component reactions in water represent another green approach, which has been used to prepare esters of 5-aryl-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylic acid from arylglyoxal hydrates. growingscience.com This highlights the role of hydrated starting materials in modern synthesis.

Exploration of New Biological Activities: Research continues to explore the therapeutic potential of new pyrrole-3-carboxylic acid derivatives. Studies have investigated their efficacy as antibacterial agents against various strains, including Staphylococcus sp., and as potential antituberculosis agents. mdpi.combohrium.com

The "hydrate" form of pyrrole-3-carboxylic acid is relevant in this context, as water molecules can be incorporated into the crystal structure of the final compound or, as seen with arylglyoxal hydrates, can be part of the starting materials in aqueous-based "green" synthesis. growingscience.com

Research Findings Summary

Research AreaKey FindingsRepresentative Starting MaterialsSynthesis Method
Synthetic Efficiency Development of the first one-step, continuous flow synthesis. nih.govscispace.comtert-butyl acetoacetates, amines, α-bromoketones scispace.comHantzsch reaction in a microreactor with in situ hydrolysis. syrris.jp
Drug Discovery Rapid synthesis of diverse pyrrole-3-carboxamides for biological screening. syrris.comPyrrole-3-carboxylic acids, various amines scispace.comContinuous flow coupling reactions. scispace.com
Green Chemistry Use of ultrasound and water as a solvent to produce pyrrole derivatives in high yields and short reaction times. growingscience.comArylglyoxal hydrates, β-dicarbonyl compounds, ammonium (B1175870) acetate (B1210297) growingscience.comUltrasound-assisted three-component condensation. growingscience.com
Medicinal Chemistry Synthesis and evaluation of derivatives for antibacterial and antituberculosis activity. mdpi.combohrium.com1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids mdpi.comVarious multi-step synthetic routes. mdpi.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrrole-3-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2.H2O/c7-5(8)4-1-2-6-3-4;/h1-3,6H,(H,7,8);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVUWWPGGBWCTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C1C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations and Reactivity of Pyrrole 3 Carboxylic Acid Hydrate

Reaction Mechanisms in Pyrrole-3-carboxylic Acid Synthesis

The synthesis of pyrrole-3-carboxylic acids is achieved through various methods, with the Hantzsch pyrrole (B145914) synthesis being a foundational approach. Mechanistic understanding of these syntheses is crucial for optimizing reaction conditions and expanding the scope of accessible derivatives. The core of these syntheses often involves the strategic formation of carbon-carbon and carbon-nitrogen bonds through nucleophilic attacks and subsequent intramolecular cyclization events.

The Hantzsch pyrrole synthesis is a classic multi-component reaction that traditionally involves the condensation of a β-ketoester, an α-haloketone, and ammonia (B1221849) or a primary amine to form a substituted pyrrole. researchgate.net While historically underutilized for producing pyrrole-3-carboxylic acids due to often low yields, modern variations have revitalized this method. wikipedia.org

The commonly accepted mechanism proceeds through several key steps, as detailed in the table below. researchgate.netpressbooks.pub

Table 1: Generalized Mechanism of the Hantzsch Pyrrole Synthesis

StepDescriptionIntermediate
1 Enamine Formation The reaction initiates with a nucleophilic attack by the amine on the β-ketoester to form an enamine intermediate. researchgate.netpressbooks.pub
2 C-Alkylation The enamine then acts as a nucleophile, attacking the α-carbon of the α-haloketone in a substitution reaction. researchgate.net An alternative, less common pathway involves the enamine attacking the carbonyl carbon of the α-haloketone. researchgate.net
3 Cyclization The intermediate from the previous step undergoes an intramolecular nucleophilic attack, where the nitrogen atom attacks a carbonyl carbon, leading to the formation of the five-membered pyrrole ring after dehydration. researchgate.netpressbooks.pub

Recent advancements have adapted this synthesis specifically for pyrrole-3-carboxylic acid derivatives. One significant variant utilizes tert-butyl acetoacetate (B1235776) as the β-ketoester component. In a one-pot, continuous flow process, the hydrogen bromide (HBr) generated as a byproduct during the alkylation step is harnessed to catalyze the in situ hydrolysis of the tert-butyl ester. wikipedia.orglibretexts.org This innovation streamlines the synthesis, providing direct access to the carboxylic acid without requiring separate deprotection and isolation steps. wikipedia.org This flow chemistry approach allows for the rapid production of a library of substituted pyrrole-3-carboxylic acids with reaction times as short as eight minutes at elevated temperatures. wikipedia.orglibretexts.org

The versatility of the Hantzsch synthesis is further demonstrated by its compatibility with mechanochemical conditions, which can be milder and allow for the presence of sensitive functional groups. pressbooks.pub The choice of reactants and conditions can profoundly influence the reaction's regioselectivity. For instance, minor variations in reaction conditions when using a bromomethyl ketone can lead to different isomers, highlighting a shift in the mechanistic pathway. rsc.org

The formation of the pyrrole ring is contingent on a sequence of nucleophilic attacks and a final intramolecular cyclization. The initial key event is the formation of an enamine from a β-dicarbonyl compound and a primary amine. pressbooks.pub This enamine is the key nucleophile in the subsequent C-alkylation step.

The crucial ring-forming step is an intramolecular cyclization. After the initial C-alkylation of the enamine with an α-haloketone, the resulting intermediate contains the necessary atoms to form the heterocyclic ring. An intramolecular nucleophilic attack by the nitrogen atom onto one of the carbonyl groups initiates the cyclization. researchgate.net This is followed by a dehydration step, which results in the formation of the aromatic pyrrole ring. researchgate.netpressbooks.pub

In related syntheses that produce similar scaffolds, such as pyrrolin-4-ones, the cyclization proceeds via a 5-exo-trig addition, where the nitrogen attacks a carbonyl group to form the five-membered ring. masterorganicchemistry.com The specific pathway and the ultimate product can be influenced by the protecting groups used and the reaction conditions. For example, acid-catalyzed intramolecular cyclization is a common strategy to induce ring closure. masterorganicchemistry.com The study of N-alkyne substituted pyrroles also highlights the principles of intramolecular cyclization, where either nucleophilic (e.g., with hydrazine) or electrophilic (e.g., with iodine) activation can lead to the formation of fused heterocyclic systems. These studies underscore the versatility of intramolecular cyclization as a key strategy in pyrrole chemistry.

Carboxylic Acid Functional Group Reactivity in Pyrrole Systems

The carboxylic acid group at the C-3 position of the pyrrole ring imparts specific reactivity to the molecule, notably in decarboxylation and intermolecular interactions like dimerization.

Pyrrolecarboxylic acids are known to decarboxylate more readily than many other aromatic carboxylic acids. The decarboxylation of pyrrole-3-carboxylic acid is subject to acid catalysis. The mechanism of this reaction for the related pyrrole-2-carboxylic acid has been studied in detail and provides significant insights.

A proposed mechanism involves the following key features:

Ring Protonation: In an acidic medium, the pyrrole ring is protonated. For pyrrole itself, this occurs at a carbon atom, allowing the positive charge to be delocalized onto the nitrogen.

Formation of the Reactive Intermediate: The species that undergoes decarboxylation is thought to be the carboxylate ion that is protonated on the pyrrole ring.

C-C Bond Cleavage: The protonation of the ring facilitates the cleavage of the carbon-carbon bond between the ring and the carboxyl group. This step is often aided by the nucleophilic attack of water on the carboxylic acid functionality.

At low acidities, the rate-determining step is the protonation of the ring, whereas at higher acidities, the rate of protonation can exceed the rate of the final decarboxylation step.

Carboxylic acids have a strong tendency to form hydrogen-bonded dimers, a phenomenon that significantly influences their physical and chemical properties in solid, liquid, and even gas phases. This dimerization typically results in a stable, cyclic arrangement where two molecules are held together by a pair of O-H···O hydrogen bonds.

Studies on pyrrole-containing carboxylic acids confirm this behavior. Spectroscopic and computational analysis of pyrrole-2-carboxylic acid has shown that it forms cyclic dimers in the solid state. Similarly, investigations into related indole-carboxylic acids, such as 5-halo-1H-indole-2-carboxylic acids, reveal in their crystal structures the presence of cyclic dimers connected by dual O-H···O hydrogen bonds, while the N-H group of the pyrrole ring itself does not participate in this primary dimer formation.

Tautomerism Considerations in Pyrrole-3-carboxylic Acid Systems

Tautomerism, the interconversion of constitutional isomers, is an important concept in heterocyclic chemistry. For pyrrole-3-carboxylic acid and its derivatives, several tautomeric forms can be considered, primarily involving keto-enol or imino-enamine equilibria, which can influence their reactivity and structure.

For instance, 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid exhibits keto-enol tautomerism. In the solid state, the keto form (as the carboxylic acid) is dominant, a preference that is stabilized by intramolecular hydrogen bonding. The potential for tautomerism is often more pronounced in derivatives or during reactions. The synthesis of pyrrolin-4-ones, which are structurally related to oxidized forms of pyrrole-3-carboxylic acids, can proceed through an imino-tautomer intermediate during the cyclization step. masterorganicchemistry.com

The introduction of other functional groups onto the pyrrole ring can significantly affect the tautomeric equilibrium. In studies of 3-aminopyrrole derivatives, the amino-imino tautomerism is prominent. For example, 3-amino-1-tritylpyrrole exists in solution almost exclusively as its imino-Δ4-pyrroline tautomer, demonstrating a shift away from the aromatic pyrrole form. This highlights that the stability of the aromatic system can be overcome by factors favoring a particular tautomer.

The general equilibrium between a 1H-pyrrol-3-ol and its 3H-pyrrol-3-one tautomer is a key consideration in these systems. The aromaticity of the pyrrole ring generally favors the hydroxyl (enol-like) form, but substituents and solvent effects can shift this balance.

Table 2: Potential Tautomeric Equilibria in Pyrrole-3-Carboxylic Acid Systems

Tautomer TypeDescriptionExample Context
Keto-Enol Involves the interconversion between a ketone/aldehyde and an enol. For the pyrrole ring system, this can be seen as an equilibrium between a pyrrol-3-ol and a pyrrol-3-one.The carboxylic acid group itself is the "keto" form in this context. The pyrrole ring can also exhibit this, as in the 1H-pyrrol-3-ol ⇌ 3H-pyrrol-3-one equilibrium.
Amino-Imino Involves the interconversion between an amine and an imine.Observed in 3-aminopyrrole derivatives, where the imino-pyrroline tautomer can be favored over the aromatic amino-pyrrole.

These tautomeric forms, even if they exist in small concentrations at equilibrium, can be crucial as reactive intermediates in the synthesis and subsequent reactions of pyrrole-3-carboxylic acid derivatives.

Spectroscopic and Structural Elucidation of Pyrrole 3 Carboxylic Acid Hydrate and Its Derivatives

Advanced Spectroscopic Characterization Techniques

A variety of spectroscopic methods are employed to elucidate the structure and properties of pyrrole-3-carboxylic acid hydrate (B1144303) and its derivatives. These techniques offer a comprehensive understanding of the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a powerful tool for determining the structure of organic molecules.

¹H NMR: In the ¹H NMR spectrum of 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid, the aromatic protons of the pyrrole (B145914) ring appear as two doublets at 6.61 ppm and 6.46 ppm. mdpi.com For 1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrole-3-carboxylic acid, the proton of the CH group is observed as a singlet at 3.87 ppm, while the methyl protons resonate as a singlet at 3.27 ppm. rroij.com The aromatic protons of the phenyl group show a multiplet in the range of 7.18-7.78 ppm. rroij.com

¹³C NMR: The ¹³C NMR spectrum of 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid shows signals for the pyrrole ring carbons at 109.42, 113.18, 122.35, and 132.75 ppm. mdpi.com The methyl group carbon appears at 30.05 ppm. mdpi.com In the case of 1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrole-3-carboxylic acid, the carbonyl carbons resonate at 171.17 and 170.29 ppm, while the carbons of the phenyl ring are observed at 129.13, 127.83, and 127.46 ppm. rroij.com

The following table provides a summary of characteristic ¹H and ¹³C NMR chemical shifts for a selection of pyrrole-3-carboxylic acid derivatives.

CompoundSolvent¹H NMR (ppm)¹³C NMR (ppm)
2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid mdpi.comMETHANOL-D47.28–7.16 (m, 5H, Ar-H), 6.61 (d, 1H, pyrrole-H), 6.46 (d, 1H, pyrrole-H), 4.33 (s, 2H, CH₂), 3.99 (s, 2H, CH₂), 3.60 (s, 3H, CH₃)170.78, 167.92, 138.52, 132.75, 128.19, 126.98, 122.35, 113.18, 109.42, 42.81, 33.06, 32.20, 17.05
1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrole-3-carboxylic acid rroij.comCDCl₃9.64 (br s, 1H, OH), 7.78-7.18 (m, 5H, Ar-H), 5.57 (s, 1H, CH=), 3.87 (s, 1H, CH), 3.27 (s, 3H, CH₃)171.17, 170.29, 146.92, 138.14, 129.13, 127.83, 127.46, 111.02, 56.11, 31.04
1-Benzyl-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrole-3-carboxylic acid rroij.comCDCl₃9.62 (br s, 1H, OH), 7.65-7.08 (m, 10H, Ar-H), 5.71 (s, 1H, CH=), 4.56 (s, 2H, CH₂), 3.85 (s, 1H, CH)172.05, 171.02, 145.72, 138.86, 137.86, 129.35, 128.62, 128.34, 127.95, 126.81, 126.21, 112.19, 57.72, 46.12
5-(4-Bromo-phenyl)-1-methyl-2-oxo-2,3-dihydro-1H-pyrrole-3-carboxylic acid rroij.comCDCl₃9.68 (br s, 1H, OH), 7.85-7.58 (m, 4H, Ar-H), 5.57 (s, 1H, CH=), 3.85 (s, 1H, CH), 3.28 (s, 3H, CH₃)172.71, 171.08, 148.13, 138.01, 131.14, 130.77, 123.72, 111.12, 56.21, 31.04

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule. In the context of pyrrole-3-carboxylic acid and its derivatives, FT-IR spectra typically reveal characteristic absorption bands. For instance, in poly(pyrrole-co-pyrrole-3-carboxylic acid), a broad band between 2400-3400 cm⁻¹ is attributed to the O-H stretching vibration of the carboxylic acid group. researchgate.net The C=O stretching vibration of the carboxylic acid appears around 1673-1699 cm⁻¹, while the C-O stretching is observed near 1278-1289 cm⁻¹. mdpi.comresearchgate.net The N-H stretching vibration in the pyrrole ring is typically seen around 3289-3482 cm⁻¹. mdpi.commdpi.com The fundamental vibrations of the pyrrole ring are observed at approximately 1580 and 1430 cm⁻¹. mdpi.com

The table below summarizes key FT-IR absorption bands for various pyrrole-3-carboxylic acid derivatives.

CompoundN-H Stretch (cm⁻¹)O-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Pyrrole Ring (cm⁻¹)Reference
2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid32893065-2587 (broad)1670 (amide), 16381278- mdpi.com
Poly(pyrrole-co-pyrrole-3-carboxylic acid)-3400-2400 (broad)-12891104 (bipolaron band) researchgate.net
Poly(pyrrole-3-carboxylic acid)3482 (overlap with O-H)3482 (overlap with N-H)1673-1580, 1430 mdpi.com
1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrole-3-carboxylic acid-32691690, 1680-1576, 1443 rroij.com

Mass Spectrometry (ESI-MS, ToF-SIMS)

Mass spectrometry techniques are employed to determine the molecular weight and fragmentation patterns of compounds. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique suitable for analyzing polar molecules like pyrrole-3-carboxylic acid derivatives. mdpi.com Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) provides detailed information about the surface composition and structure of polymer films. nih.govresearchgate.net A preliminary ToF-SIMS investigation of poly(pyrrole-3-carboxylic acid) films has been conducted to gain further insight into the polymer's structure and electroactivity. nih.gov This technique has also been used to study the electroactivity of electrosynthesized polymers by analyzing the entrapment of electrolyte anions. researchgate.net

X-Ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS has been extensively used to characterize electrosynthesized poly(pyrrole-3-carboxylic acid) (PPy-3-carbox) films. nih.govresearchgate.net Studies have shown that the surface structure of PPy-3-carbox films is largely independent of the substrate material (e.g., platinum, titanium). nih.gov XPS analysis, sometimes coupled with chemical derivatization, has confirmed the presence of carboxylic acid groups on the polymer surface. nih.govresearchgate.net For instance, in one study, it was found that there was approximately one COOH group for every three pyrrole rings in the polymer chain. nih.gov XPS is also crucial for analyzing the chemical changes that occur during the overoxidation of polypyrrole films. psu.edursc.org

Structural Analysis of Pyrrole-3-carboxylic Acid Derivatives

The determination of the three-dimensional arrangement of atoms in pyrrole-3-carboxylic acid derivatives is essential for understanding their properties and reactivity. X-ray crystallography is a primary technique for this purpose.

For example, the crystal structure of ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate reveals that the central pyrrole ring is nearly planar. iucr.org The fluorophenyl ring is significantly rotated out of the plane of the pyrrole ring. iucr.org The packing of molecules in the crystal is influenced by intermolecular interactions such as N-H···O and C-H···O hydrogen bonds, as well as π–π stacking interactions. iucr.org

Characterization of Electrosynthesized Polymer Films

The electrochemical synthesis of poly(pyrrole-3-carboxylic acid) and its copolymers results in the formation of thin films with interesting properties. The characterization of these films is vital for their potential applications in areas like biosensors and biocompatible coatings. nih.govthaiscience.infomdpi.com

Electrochemical techniques, such as cyclic voltammetry, are used to study the electropolymerization process and the redox behavior of the resulting polymer films. nih.govmdpi.com The electrochemical properties, including the electroactivity of the polymer, can be influenced by the potential range used during electropolymerization. nih.gov

Spectroscopic techniques like XPS and ToF-SIMS are employed to analyze the chemical composition and surface structure of these polymer films. nih.govresearchgate.net XPS studies on poly(pyrrole-3-carboxylic acid) films have provided information on the stoichiometry and the density of carboxylic acid groups on the surface. nih.gov ToF-SIMS has been used to investigate the polymer structure and has provided indirect information on the electroactivity by detecting entrapped electrolyte anions. researchgate.net

The morphology of the polymer films can be examined using techniques like scanning electron microscopy (SEM). For instance, copolymers of pyrrole and pyrrole-3-carboxylic acid have been shown to form cauliflower-like structures on the electrode surface. researchgate.net

Theoretical and Computational Chemistry Studies on Pyrrole 3 Carboxylic Acid Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic and geometric properties of pyrrole-3-carboxylic acid and its derivatives. These computational studies provide valuable insights into the molecular structure, stability, and reactivity of these compounds.

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31+G* or 6-311++G(d,p), are used to optimize the geometries of these molecules and calculate various electronic parameters. chemmethod.comderpharmachemica.com For instance, studies on pyrrole-n-carboxylic acids (where n=1, 2, 3) have shown that the position of the carboxylic acid group significantly influences the structural shape of the molecule. chemmethod.comchemmethod.com

Key electronic properties that are typically investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that provides information about the chemical reactivity and kinetic stability of the molecule. derpharmachemica.comtandfonline.com For example, in a study of 3-methyl-pyrrole-1-carboxylic acid, HOMO energies were found to range from -5.22 to -6.24 eV, while LUMO energies varied from -0.62 to -1.84 eV. derpharmachemica.com These values are indicative of the molecule's potential as an electron donor or acceptor in chemical reactions.

Furthermore, DFT calculations can elucidate the distribution of electron density within the molecule, often visualized through molecular electrostatic potential (MEP) maps. tandfonline.com These maps help in identifying the regions of the molecule that are rich or poor in electrons, thereby predicting the sites susceptible to electrophilic or nucleophilic attack. tandfonline.com Natural Bond Orbital (NBO) analysis is another technique used in conjunction with DFT to study charge delocalization and the stability of the molecule. tandfonline.com

The influence of substituents on the pyrrole (B145914) ring on the electronic and geometric properties is also a significant area of investigation. researchgate.net Introducing different functional groups can alter the electronic structure, which in turn affects the molecule's optical and electrical properties. researchgate.net For example, studies on poly(pyrrole-3,4-dicarboxylic acid) have highlighted its semiconducting nature. researchgate.net

Below is an interactive table summarizing some of the key electronic properties of pyrrole-3-carboxylic acid derivatives calculated using DFT methods.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Method
3-Methyl-pyrrole-1-carboxylic acid (monomer)-6.24-0.625.62SF-TDDFT/6-311++G(d,p) derpharmachemica.com
3-Methyl-pyrrole-1-carboxylic acid (dimer)-5.88-1.214.67SF-TDDFT/6-311++G(d,p) derpharmachemica.com
3-Methyl-pyrrole-1-carboxylic acid (trimer)-5.54-1.583.96SF-TDDFT/6-311++G(d,p) derpharmachemica.com
3-Methyl-pyrrole-1-carboxylic acid (tetramer)-5.35-1.753.60SF-TDDFT/6-311++G(d,p) derpharmachemica.com
3-Methyl-pyrrole-1-carboxylic acid (pentamer)-5.22-1.843.38SF-TDDFT/6-311++G(d,p) derpharmachemica.com

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical modeling is instrumental in elucidating the mechanisms of chemical reactions involving pyrrole-3-carboxylic acid systems. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the potential energy surface of a reaction and determine the most likely pathways.

These computational methods can predict the feasibility of a reaction and provide insights into the factors that control its rate and selectivity. For instance, in the study of the co-oligomerization of formaldehyde (B43269) and pyrrole to form porphyrinogen, quantum chemical calculations were used to construct a free-energy map of the various elementary reaction steps. nih.gov This allowed for the identification of key intermediates and the estimation of energy barriers for C-C bond formation. nih.gov

The search for transition state structures is a critical aspect of modeling reaction pathways. Methods like the Artificial Force Induced Reaction (AFIR) method, combined with kinetics calculations, can be used to systematically explore reaction paths and identify reactant candidates for a target product.

Studies on the ozonolysis of pyrrole have employed quantum chemical computations to propose and evaluate different reaction pathways. aau.dkrsc.org By calculating the Gibbs free energies of the products and transition structures, researchers can assess the thermodynamic and kinetic feasibility of various mechanisms, such as cycloaddition and C2-addition pathways. aau.dkrsc.org

For example, in the reaction of pyrrole with ozone, calculations can help determine whether the initial attack of ozone occurs at the C2,C5-positions or the C3,C4-positions of the pyrrole ring. aau.dk The calculated energies of the resulting intermediates and transition states can then be used to discriminate between different proposed mechanisms. aau.dk

The table below presents calculated activation barriers for a reaction, providing a quantitative measure of the kinetic feasibility of different steps.

Reaction StepActivation Energy (kcal/mol)Method
Uncatalyzed Cycloaddition28.0DFT acs.org
Capsule-Catalyzed Cycloaddition21.6DFT acs.org

Acid-Base Equilibria and Protonation/Deprotonation Thermodynamics

The acidic and basic properties of pyrrole-3-carboxylic acid are fundamental to its chemical behavior and reactivity. Computational studies play a crucial role in understanding the thermodynamics of its acid-base equilibria, including protonation and deprotonation events.

The acidity of the carboxylic acid group and the basicity of the pyrrole nitrogen can be quantified by calculating the pKa values. While experimental determination is common, computational methods provide a means to predict these values and understand the underlying structural and electronic factors. The acidity of a carboxylic acid is significantly influenced by the stability of its conjugate base, the carboxylate anion. libretexts.orgchemistryscore.com Resonance stabilization of the carboxylate anion, where the negative charge is delocalized over the two oxygen atoms, is a key factor in its increased acidity compared to alcohols. libretexts.org

Computational studies can model the protonation of the pyrrole ring at different positions (α-carbon, β-carbon, or nitrogen) and determine the relative stabilities of the resulting protonated species. nih.govacs.org For instance, in a study of protonated pyrrole, the α-protonated form was found to be the most stable. nih.govacs.org The relative free energies of these protonated forms provide insight into the site of protonation under acidic conditions. nih.govacs.org

The thermodynamics of deprotonation are also extensively studied. The Gibbs free energy of deprotonation (ΔG) can be calculated to determine the spontaneity of the process. researchgate.net These calculations often take into account solvent effects, as the stability of the resulting ions is highly dependent on the surrounding medium. researchgate.net

The following table provides calculated pKa values for related compounds, illustrating the influence of molecular structure on acidity.

CompoundCalculated pKaReference
Protonated Pyrrole-3.8 nih.govacs.org
Citric Acid (1st ionization)3.1 ucsd.edu
Citric Acid (2nd ionization)4.8 ucsd.edu
Citric Acid (3rd ionization)6.4 ucsd.edu

Intermolecular Interactions and Hydrogen Bonding Analysis

The solid-state structure and properties of pyrrole-3-carboxylic acid and its derivatives are governed by a network of intermolecular interactions, with hydrogen bonding playing a particularly significant role. Computational analysis is a powerful tool for characterizing these interactions and understanding their influence on crystal packing and supramolecular assembly.

Crystallographic studies, often complemented by computational modeling, reveal the intricate hydrogen bonding patterns in these systems. researchgate.netiucr.orgresearchgate.netresearchgate.net The carboxylic acid group can act as both a hydrogen bond donor (through the hydroxyl proton) and an acceptor (through the carbonyl oxygen). doi.org Similarly, the N-H group of the pyrrole ring can participate in hydrogen bonding as a donor. researchgate.net

These interactions can lead to the formation of various supramolecular motifs, such as dimers, chains, and more complex networks. researchgate.netdoi.org For example, in some derivatives, molecules form hydrogen-bonded dimers through their carboxylic acid groups. doi.org In others, N-H···O and C-H···O interactions lead to the formation of chains or sheets. iucr.orgresearchgate.net

Computational methods like Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts within a crystal structure. iucr.orgresearchgate.net This technique allows for the decomposition of the crystal packing into contributions from different types of interactions, such as H···H, O···H, and C···H contacts, providing a detailed picture of the forces holding the molecules together. iucr.org

The table below provides examples of intermolecular interaction distances found in related crystal structures.

InteractionDistance (Å)CompoundReference
N1···O22.812(4)(2R,3S,3aR,6aS)-6a-benzyl-5-(4-fluorobenzyl)-2-(3-fluorophenyl)-4,6-dioxooctahydropyrrolo[3,4-b]pyrrole-3-carboxylic acid researchgate.net
O1···N1A2.573(4)(2R,3S,3aR,6aS)-6a-benzyl-5-(4-fluorobenzyl)-2-(3-fluorophenyl)-4,6-dioxooctahydropyrrolo[3,4-b]pyrrole-3-carboxylic acid researchgate.net

Materials Science and Supramolecular Chemistry Applications of Pyrrole 3 Carboxylic Acid and Its Polymers

Electropolymerization of Pyrrole-3-carboxylic Acid Films

Films of PPy-COOH can be deposited on various conductive substrates, including platinum, titanium, and screen-printed carbon electrodes (SPCEs), using electrochemical methods like cyclic voltammetry (CV) and chronoamperometry. cmu.ac.thnih.gov For instance, PPy-COOH films have been grown on SPCEs by cycling the potential between 0.0 and 1.0 V in a sulfuric acid solution containing the pyrrole-3-carboxylic acid monomer. ballester.me The electrochemical behavior of these films is influenced by the potential range used during polymerization. nih.gov Characterization using techniques such as X-ray Photoelectron Spectroscopy (XPS) has confirmed the presence of a significant number of COOH groups on the polymer surface, averaging about one group for every three pyrrole (B145914) rings. nih.gov This high concentration of carboxylic acid groups is crucial for applications requiring covalent attachment of biomolecules or other functional moieties. cmu.ac.th

Beyond electropolymerization, PPy-COOH can be synthesized through chemical oxidation polymerization. This method is suitable for producing larger quantities of the polymer in powder form. A common approach involves the polymerization of pyrrole-3-carboxylic acid in an acidic aqueous medium using an oxidizing agent like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈). mdpi.com The reaction is typically carried out at low temperatures, such as in an ice bath, over an extended period to ensure a high degree of polymerization. mdpi.com The resulting PPy-COOH precipitate is then collected, washed to remove unreacted monomer and oligomers, and dried. mdpi.com

Another established method is the reverse microemulsion technique, which yields homogenous PPy-COOH nanoparticles with uniform sizes. cmu.ac.th This process involves creating a microemulsion with an oil phase (e.g., n-heptane), a surfactant (e.g., sodium dodecyl sulfate), a co-surfactant (e.g., 1-butanol), and an aqueous phase containing the pyrrole-3-carboxylic acid monomer. cmu.ac.th

Table 1: Comparison of PPy-COOH Synthesis Methods

Synthesis MethodForm of ProductKey ReagentsTypical Substrates/EnvironmentAdvantages
Electropolymerization Thin FilmPyrrole-3-carboxylic acid, H₂SO₄Platinum, Titanium, SPCEPrecise control over film thickness and morphology.
Chemical Oxidation PowderPyrrole-3-carboxylic acid, (NH₄)₂S₂O₈, HClAqueous solutionSuitable for large-scale production.
Reverse Microemulsion NanoparticlesPyrrole-3-carboxylic acid, n-heptane, SDS, 1-butanolMicroemulsion systemProduces uniform, homogenous nanoparticles.

To fine-tune the properties of polypyrrole-based materials, pyrrole-3-carboxylic acid is often copolymerized with unsubstituted pyrrole or other pyrrole derivatives. mdpi.com This strategy allows for the modification of properties such as conductivity, solubility, and mechanical strength, which can be limited in homopolymers of polypyrrole (PPy). doi.org The incorporation of carboxylic acid groups via copolymerization introduces functional sites for further modification, such as grafting biomolecules, without significantly compromising the electroactive performance. mdpi.com

For example, copolymers of pyrrole and pyrrole-3-carboxylic acid have been electrodeposited to create films with tunable porosity and hydrophilicity. mdpi.com Studies have shown that varying the monomer feed ratio allows for control over the number of carboxylic acid groups in the final copolymer, which is essential for applications like biosensors and drug delivery systems. mdpi.comresearchgate.net In one study, a copolymer of pyrrole-3-carboxylic acid and a dithienylbenzoselenadiazole was used to create an ethanol (B145695) biosensor by immobilizing alcohol oxidase on the electrode surface, demonstrating improved charge transport properties. doi.org

The carboxylic acid groups of PPy-COOH serve as anchor points for covalently grafting the polymer onto various substrates, most notably graphene oxide (GO). This "grafting to" approach is a powerful method for creating advanced composite materials that combine the conductivity of PPy-COOH with the exceptional mechanical and thermal properties of GO. mdpi.com

The grafting process typically involves activating the carboxylic acids on the PPy-COOH chains, for example, using a carbodiimide (B86325) or by converting them to more reactive acyl chlorides. mdpi.com These activated groups can then react with functional groups on the surface of a modified substrate, such as hexamethylene diisocyanate (HDI)-functionalized GO, to form stable covalent bonds (e.g., ester linkages). mdpi.com Research has shown that such grafting leads to materials with enhanced thermal stability and mechanical strength compared to the individual components. mdpi.com These PPy-COOH-grafted GO materials show promise for applications in flexible electronics, supercapacitors, and fuel cells. mdpi.com

Table 2: Properties of PPy-COOH Grafted Graphene Oxide

Grafting MethodGrafting YieldThermal Stability ImprovementMechanical Performance
Carbodiimide Activation31%~30 °C increaseEnhanced stiffness and strength
Acyl Chloride Conversion42%~40 °C increaseSuperior stiffness and strength

Supramolecular Assemblies Involving Pyrrole-3-carboxylic Acid Units

The principles of supramolecular chemistry, which focus on non-covalent interactions, are leveraged to construct complex, functional architectures using pyrrole-based units. The hydrogen-bonding capabilities of the pyrrole N-H group and the carboxylic acid moiety make pyrrole-3-carboxylic acid and its derivatives excellent building blocks for self-assembling systems.

Calix[n]pyrroles are macrocyclic compounds consisting of 'n' pyrrole rings linked by sp³-hybridized carbon atoms. google.com These molecules are renowned for their ability to form stable complexes with anions, driven primarily by hydrogen bonding between the pyrrole N-H protons and the guest anion. acs.orgnih.gov The design of functionalized calix[n]pyrroles often involves introducing specific substituents to modulate their solubility, conformation, and binding affinity.

While typically synthesized through the acid-catalyzed condensation of pyrrole with a ketone or aldehyde, functional groups like carboxylic acids can be incorporated to enhance their recognition capabilities. ballester.meresearchgate.net The carboxylate group is a particularly effective anion that binds strongly to the calix cmu.ac.thpyrrole cavity. acs.org This interaction has been exploited to construct supramolecular alternating polymers. For instance, researchers have designed systems where a carboxylate-functionalized monomer (like a pillar ballester.mearene) binds to a complementary calix cmu.ac.thpyrrole, leading to the formation of long polymer chains through concurrent anion recognition and host-guest interactions. acs.org These assemblies are often responsive to external stimuli, such as changes in pH, which can protonate or deprotonate the carboxylic acid, thereby controlling the polymerization process. acs.org

Development of Polymeric Multilayer Films for Advanced Materials

The layer-by-layer (LbL) self-assembly technique is a versatile method for constructing highly ordered multilayer films. Poly(pyrrole-3-carboxylic acid) is an ideal candidate for this approach due to its charged nature and functional groups. These multilayer films are being developed for a range of advanced applications, particularly in the field of biomaterials and biosensors. nih.govmdpi.com

The development of PPy-COOH multilayer films often involves alternating deposition with a polycationic polymer. The electrostatic interactions between the negatively charged carboxylate groups of PPy-COOH (at appropriate pH) and the positive charges of the partner polymer drive the assembly process. This technique allows for the creation of films with precisely controlled thickness and architecture. mdpi.com

A key goal in this area is the creation of polymeric multilayer films for advanced biomaterials. nih.govresearchgate.net PPy-COOH films, electropolymerized on substrates like titanium and its alloys, serve as a foundational layer. nih.gov The surface carboxylic acid groups can then be used to immobilize bioactive molecules, creating a functional, biocompatible interface. researchgate.netresearchgate.net These structured, multilayered materials hold significant potential for applications such as promoting specific cell adhesion, developing antifouling surfaces, and constructing sensitive electrochemical biosensors. cmu.ac.thresearchgate.net

Functionalized Conducting Polymers for Diverse Research Applicationsthaiscience.inforesearchgate.net

Functionalized conducting polymers, particularly those derived from pyrrole-3-carboxylic acid, have garnered significant attention in various research fields due to their unique combination of electrical conductivity, biocompatibility, and the presence of functional groups that allow for further modification. researchgate.netnih.gov The carboxylic acid moiety on the pyrrole ring serves as a versatile handle for covalently attaching a wide range of molecules, leading to tailored properties and applications. nih.govsci-hub.se These polymers and their composites are extensively explored in the development of advanced materials for biomedical devices, sensors, and therapeutic platforms. thaiscience.infonih.gov

The ability to synthesize these polymers through both chemical and electrochemical methods provides control over their properties, such as thickness, morphology, and conductivity. mdpi.commdpi.com This versatility in synthesis allows for the creation of materials with optimized characteristics for specific research applications. mdpi.com Researchers have successfully prepared homopolymers of pyrrole-3-carboxylic acid (PP3C) as well as copolymers with pyrrole and other monomers to fine-tune the material's properties. researchgate.netacs.org

One of the most prominent areas of application for functionalized poly(pyrrole-3-carboxylic acid) is in the field of biosensors. cmu.ac.thresearchgate.net The carboxylic acid groups on the polymer surface can be activated to form stable amide bonds with the amine groups of biomolecules such as antibodies, enzymes, and DNA. sci-hub.se This covalent immobilization strategy leads to robust and sensitive biosensing platforms. cmu.ac.th For instance, PP3C-modified electrodes have been employed for the sensitive and selective detection of various biomarkers, including human immunoglobulin G (IgG) and carcinoembryonic antigen (CEA). sci-hub.secmu.ac.th The high density of carboxylic groups on the polymer surface allows for a high loading of biorecognition elements, thereby enhancing the sensitivity of the biosensor. cmu.ac.th

Furthermore, copolymers of pyrrole-3-carboxylic acid have been investigated for their potential in biomedical applications beyond sensing. researchgate.net For example, copolymerization with pyrrole allows for the creation of films with a tunable degree of functionalization, which can be used to control cell adhesion and proliferation. researchgate.netacs.org By grafting specific peptides or proteins onto the polymer backbone, it is possible to create bioactive surfaces that can promote desired biological responses, making these materials promising for tissue engineering and regenerative medicine. acs.org

In addition to direct biofunctionalization, poly(pyrrole-3-carboxylic acid) and its derivatives are used to create composite materials with enhanced properties. thaiscience.infomdpi.com For example, composites with graphene oxide (GO) or gold nanoparticles (AuNPs) have been developed to improve the electrochemical performance and sensitivity of biosensors. thaiscience.infomdpi.com These composites often exhibit synergistic effects, where the high surface area and conductivity of the nanomaterials complement the functionalizability of the polymer. mdpi.com Such advanced materials have shown promise in the detection of important neurotransmitters like dopamine, with low detection limits and high sensitivity. mdpi.com

The research into functionalized conducting polymers based on pyrrole-3-carboxylic acid continues to expand, with ongoing efforts to develop novel materials with tailored properties for a wide array of applications, from sophisticated diagnostic tools to advanced therapeutic systems. nih.gov

Detailed Research Findings in Biosensor Applications

The functionalization of polypyrrole with carboxylic acid groups has led to significant advancements in the field of electrochemical biosensors. The ability to covalently immobilize biomolecules onto the polymer surface enhances the stability and performance of these sensors.

Table 1: Performance of Poly(pyrrole-3-carboxylic acid) Based Biosensors

Analyte Sensor Platform Detection Limit Reference
Human IgG PP3C modified screen-printed carbon electrode 0.120 ng/mL cmu.ac.th
Carcinoembryonic Antigen (CEA) P3CA nanostructured film on graphite-based screen-printed electrode 33.33 pg/mL sci-hub.se

Table 2: Compound Names Mentioned in the Article

Compound Name
Pyrrole-3-carboxylic acid
Poly(pyrrole-3-carboxylic acid)
Pyrrole
Graphene Oxide
Gold Nanoparticles
Dopamine
Human Immunoglobulin G

Biosynthesis and Natural Occurrence of Pyrrole 3 Carboxylic Acid

Isolation from Fungal Metabolites (e.g., Penicillium chrysogenum)

Pyrrole-3-carboxylic acid has been successfully isolated and identified from the fungus Penicillium chrysogenum. nih.govmdpi.comnih.gov This filamentous fungus, famously known for its production of the antibiotic penicillin, also produces a diverse array of other secondary metabolites, including pyrrole-3-carboxylic acid. nih.govnih.gov The compound is recognized as a fungal metabolite, specifically a Penicillium metabolite, indicating its production during the metabolic processes of this organism. nih.govnih.gov

The isolation of pyrrole-3-carboxylic acid from P. chrysogenum is a significant finding, as it establishes a natural source for this chemical compound. Research has confirmed its presence within the fungal mycelium, the vegetative part of the fungus consisting of a mass of branching, thread-like hyphae.

Table 1: Natural Source and Identification of Pyrrole-3-carboxylic Acid

Parameter Details
Natural Source Penicillium chrysogenum
Compound Class Pyrrolecarboxylic acid
Metabolite Type Fungal metabolite, Penicillium metabolite nih.govnih.gov
Organism Type Fungus

| Confirmed Location | Mycelium nih.gov |

Elucidation of Biosynthetic Pathways (Non-human focus)

The precise biosynthetic pathway for pyrrole-3-carboxylic acid has not been extensively detailed in the provided research. However, the general biosynthesis of pyrrole-containing natural products in microorganisms, particularly the formation of the closely related pyrrole-2-carboxylic acid, has been studied and offers valuable insights.

A major biosynthetic route to the pyrrole (B145914) ring in many natural products involves the amino acid L-proline as a precursor. mdpi.com This process is typically initiated by the activation of L-proline, often by linking it to a peptidyl carrier protein (PCP) to form a prolyl-S-PCP thioester. mdpi.com Following this activation, a controlled, four-electron oxidation of the proline ring is catalyzed by a flavoprotein desaturase, leading to the formation of the pyrrole ring. mdpi.com

This thiotemplated biosynthesis is a common strategy observed in the formation of various pyrrole-containing metabolites. For instance, the biosynthesis of N-hydroxypyrrole-2-carboxylic acid involves an acyl carrier protein (ACP) and an adenylating enzyme that activates L-proline. nih.gov The subsequent oxidation of the proline ring is then carried out by FAD-dependent acyl-CoA dehydrogenases to form the pyrrole. nih.gov

While these pathways elucidate the formation of pyrrole-2-carboxylic acid and its derivatives, the specific enzymatic steps that lead to the 3-carboxy isomer remain a subject for further investigation. The study of biosynthetic gene clusters in organisms like Aspergillus nidulans and Aspergillus niger through heterologous reconstitution is a powerful technique used to unravel the complex enzymatic reactions involved in the formation of such secondary metabolites. researchgate.net It is plausible that a similar pathway involving proline oxidation, potentially with a different enzymatic regioselectivity or a subsequent rearrangement, is responsible for the formation of pyrrole-3-carboxylic acid in fungi like P. chrysogenum.

Table 2: General Postulated Steps in Pyrrole Biosynthesis from Proline

Step Description Key Components
1. Precursor Activation L-proline is activated. Adenylating enzyme, Acyl Carrier Protein (ACP) or Peptidyl Carrier Protein (PCP) mdpi.comnih.gov
2. Thioester Formation Activated proline is linked to the carrier protein. Prolyl-S-PCP/ACP mdpi.com
3. Oxidation The proline ring undergoes a four-electron oxidation to form the pyrrole ring. FAD-dependent desaturase/dehydrogenase mdpi.comnih.gov

| 4. Release | The resulting pyrrole-carboxylate is released from the carrier protein. | Hydrolytic enzyme (not specified) |

Future Research Directions and Unexplored Avenues in Pyrrole 3 Carboxylic Acid Hydrate Chemistry

Development of Novel Green Synthetic Strategies

The traditional synthesis of pyrrole (B145914) derivatives, such as the Paal-Knorr, Hantzsch, and Knorr syntheses, often involves harsh conditions, volatile organic solvents, and the production of significant waste. semanticscholar.orgscispace.com The development of "green" synthetic strategies for pyrrole-3-carboxylic acid and its derivatives is a critical area of future research, aiming to create more sustainable and efficient chemical processes. semanticscholar.orgnih.gov

Key areas of exploration include:

Bio-based Precursors: A significant advancement lies in using renewable resources. For instance, a sustainable synthesis of N-substituted pyrrole carboxylic acid derivatives has been demonstrated using 3-hydroxy-2-pyrones, which can be derived from lignocellulosic biomass. acs.orgconsensus.app This approach avoids petroleum-based starting materials and can be performed at mild temperatures without catalysts. acs.org

Eco-Friendly Catalysts and Solvents: Research is focusing on replacing traditional acid catalysts with more benign alternatives. Lactic acid, a recyclable and less volatile acid, has been successfully used in place of acetic acid. semanticscholar.org The use of solid acid catalysts like sulfamic acid and molybdate (B1676688) sulfuric acid also presents a green alternative, allowing for solvent-free conditions and catalyst reuse. semanticscholar.org

Energy-Efficient Methods: The application of ultrasound and microwave irradiation represents a move towards more energy-efficient syntheses. semanticscholar.orgresearchgate.net Ultrasound-assisted methods can dramatically reduce reaction times from hours to minutes at room temperature. semanticscholar.org

Continuous Flow Chemistry: Continuous flow synthesis is emerging as a highly efficient and environmentally friendly technology. scispace.comresearchgate.net A one-step continuous flow process for synthesizing pyrrole-3-carboxylic acids has been developed, which cleverly utilizes the HBr byproduct of the Hantzsch reaction to hydrolyze the ester in situ, eliminating a separate reaction step. scispace.comsyrris.jp This method is atom-economical and reduces waste streams. scispace.com

Enzymatic Catalysis: The use of enzymes offers a highly specific and environmentally friendly route to polymerization. For example, the polymerization of pyrrole-2-carboxylic acid has been achieved using glucose oxidase, which initiates the reaction via the production of hydrogen peroxide. rsc.org

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Pyrrole Derivatives

ParameterTraditional Methods (e.g., Paal-Knorr, Hantzsch)Emerging Green Methods
Starting MaterialsPetroleum-derived 1,4-dicarbonyls, α-haloketonesBio-based 3-hydroxy-2-pyrones, glucosamine (B1671600) hydrochloride
CatalystsStrong Brønsted or Lewis acids (e.g., acetic acid, trifluoroacetic acid)Lactic acid, sulfamic acid, molecular sieves, enzymes (glucose oxidase)
SolventsOften volatile organic solvents (e.g., DMF, acetic acid)Water, solvent-free conditions, or recyclable solvents like lactic acid
Energy InputOften requires heating for extended periodsUltrasound, microwave irradiation, mild temperatures, or room temperature
Efficiency/WasteMulti-step processes with intermediate isolation, higher waste generationOne-pot reactions, continuous flow processes, reduced byproducts, catalyst recycling

Elucidation of Complex Reaction Mechanisms and Intermediates

While classical methods like the Paal-Knorr and Hantzsch syntheses are well-established for forming the pyrrole ring, a complete understanding of their reaction mechanisms and the transient intermediates involved remains an area of active investigation. acs.orgwikipedia.org Future research will likely focus on closing these knowledge gaps, which is crucial for optimizing reaction conditions and designing more efficient syntheses.

A key debate in the Paal-Knorr synthesis, for example, centers on the nature of the cyclizing intermediate. It is suggested that a hemiaminal is the intermediate that undergoes cyclization, rather than an enamine. nih.gov Kinetic studies using deuterated analogs have supported this, showing smaller isotope effects than would be expected for a reaction involving the cleavage of a carbon-hydrogen bond. nih.gov

The Hantzsch synthesis mechanism is generally understood to start with the formation of an enamine, which then attacks an α-haloketone. wikipedia.org However, alternative pathways have been proposed, and the precise sequence of bond formation and proton transfer events can be influenced by substituents and reaction conditions. wikipedia.orgresearchgate.net

Future research will benefit from:

Advanced Spectroscopic Techniques: In-situ monitoring using techniques like advanced Nuclear Magnetic Resonance (NMR) and transient absorption spectroscopy can help capture and characterize short-lived intermediates.

Computational Chemistry: Quantum chemical computations can model reaction pathways, calculate the energies of intermediates and transition states, and predict the most plausible mechanisms. rsc.org For example, calculations of Gibbs energies can help determine the favorability of different proposed pathways in reactions like the ozonolysis of pyrrole. rsc.org

Isotope Labeling Studies: Further kinetic isotope effect studies can provide definitive evidence for bond-breaking and bond-forming steps in the rate-determining stages of the reaction.

Advanced Materials Development from Pyrrole-3-carboxylic Acid Polymers with Tailored Properties

Polypyrrole (PPy) is a well-known conducting polymer, and the incorporation of functional groups like the carboxylic acid in poly(pyrrole-3-carboxylic acid) (PPy-3-COOH) opens up vast possibilities for creating advanced materials with tailored properties. scispace.comlew.ro The carboxylic acid group serves as a versatile handle for further modification, making these polymers highly attractive for a range of applications. nih.govacs.orgmdpi.com

Future research is expected to focus on:

Enhanced Biocompatibility and Bio-interfacing: The carboxylic acid groups can be used to covalently attach biomolecules, such as polyethylene (B3416737) glycol (PEG), to create surfaces that resist non-specific protein adsorption (antifouling properties). researchgate.net This is critical for developing advanced biomaterials for implants and medical devices. nih.gov Furthermore, modifying PPy with amine groups has been shown to increase hydrophilicity and improve cell adhesion, which is vital for tissue engineering applications. scispace.com

Sophisticated Drug Delivery Systems: PPy-3-COOH nanoparticles can be engineered as carriers for chemo-photothermal therapy. rsc.org The polymer's high near-infrared absorption allows for photothermal ablation of cancer cells, while the carboxylic groups can be modified with targeting ligands and loaded with chemotherapy drugs like doxorubicin. rsc.org

Selective Chemical and Biological Sensors: The functional groups on the polymer backbone can act as specific recognition sites. nih.govacs.org For instance, PPy-3-COOH films can be used to immobilize antibodies for the development of highly sensitive immunosensors, such as those for detecting cancer biomarkers like carcinoembryonic antigen (CEA). researchgate.net

Tunable Conductive Properties: The electrical and ionic conductivity of PPy can be fine-tuned by creating copolymers of pyrrole and its carboxylic acid derivative. researchgate.net This allows for the creation of materials that can better mimic the electrical properties of natural tissues, which is beneficial for applications in neural interfacing and tissue regeneration. researchgate.net

Table 2: Properties and Applications of Functionalized Polypyrrole Materials

Polymer TypeKey Functional GroupTailored PropertyPotential Application
Poly(pyrrole-3-carboxylic acid) (PPy-3-COOH)Carboxylic Acid (-COOH)Surface for covalent attachment, pH sensitivity, hydrophilicityBiosensors, drug delivery carriers, biocompatible coatings
PPy-co-PEGPolyethylene Glycol (PEG)Antifouling, protein resistanceMedical implants, non-stick biomedical surfaces
Amine-functionalized PPyAmine (-NH2)Increased hydrophilicity, positive surface charge, cell adhesionTissue engineering scaffolds, neural interfaces
PPy-3-COOH/Graphene Oxide Composite-COOH on PPy, Oxygen groups on GOEnhanced mechanical strength and conductivityAdvanced composites, energy storage

Expanding Computational Modeling Applications to Complex Systems

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of pyrrole-based systems. nih.govbohrium.comnih.gov Future research will expand these applications to model increasingly complex scenarios, accelerating the design of new molecules and materials.

Promising avenues for computational research include:

Predicting Reactivity and Sensor Response: DFT calculations are used to study the interactions between pyrrole derivatives and various analytes, such as anions. nih.govnih.gov By modeling how the electronic structure and frontier molecular orbitals (FMOs) change upon binding, researchers can predict the selectivity and sensitivity of a molecule as a chemosensor. For example, studies have shown that the deprotonation of the pyrrole-NH moiety by fluoride (B91410) is the key to its selective detection. nih.gov

Modeling Reaction Energetics: Computational methods can elucidate the effect of different functional groups on the reactivity of the pyrrole ring. acs.org For instance, DFT can calculate N-H bond dissociation energies (BDEs) and H-transfer activation energies, revealing that electron-donating groups tend to make the molecule more prone to pyrolysis, while electron-withdrawing groups increase its stability. acs.org

Simulating Polymer and Material Properties: Modeling can be extended from single molecules to polymers and bulk materials. This includes predicting the structural, electronic, and optical properties of novel polypyrrole copolymers. bohrium.com Such simulations can guide the synthesis of materials with desired conductivity, band gaps, and mechanical strength.

Investigating Complex Biological Interactions: Computational docking and molecular dynamics simulations can be used to study how pyrrole-based molecules interact with biological targets like enzymes or protein receptors. pensoft.netnih.gov This is crucial for rational drug design, as seen in the development of inhibitors based on the 4,5-diphenyl-1H-pyrrole-3-carboxylic acid scaffold. nih.gov

Investigation of Further Biosynthetic Routes and Metabolic Roles (Non-human)

While pyrrole itself is not found in nature, the pyrrole ring is a fundamental component of many vital natural products, including heme, chlorophyll, and vitamin B12. wikipedia.orgcore.ac.uk Pyrrole-3-carboxylic acid has been identified as a metabolite in the fungus Penicillium chrysogenum. nih.gov A significant area for future research is the exploration of its biosynthesis and metabolic functions in a wider range of non-human organisms.

Key research questions include:

Identification of Biosynthetic Pathways: What are the specific enzymatic pathways that lead to the formation of pyrrole-3-carboxylic acid and related compounds in organisms like fungi and bacteria? Identifying these enzymes could enable biocatalytic production methods.

Ecological and Metabolic Roles: What is the function of these compounds for the organisms that produce them? Pyrrole-2-carboxylic acid, for example, has been identified in the bacterium Lysobacter and plays a role in controlling bacterial growth and biofilm formation, suggesting a function in microbial interactions and defense against fungi. mdpi.com Similar roles in chemical signaling, defense, or metabolism may exist for pyrrole-3-carboxylic acid.

Discovery in Other Organisms: Where else in the natural world can pyrrole-3-carboxylic acid or its close derivatives be found? Exploring diverse environments, such as marine ecosystems which are rich sources of unique pyrrole alkaloids like the lamellarins, could reveal new natural products and biosynthetic capabilities. chim.it The pyrrole structure is a key feature in many bioactive marine natural products, highlighting the potential for new discoveries. chim.itsunderland.ac.uk

This exploration into the natural world could not only deepen our understanding of microbial and fungal biochemistry but also provide inspiration and new enzymatic tools for the sustainable synthesis of valuable pyrrole compounds.

Q & A

Q. What are the common synthesis methods for pyrrole-3-carboxylic acid and its hydrate, and how do reaction conditions influence yield?

Pyrrole-3-carboxylic acid can be synthesized via alkaline hydrolysis of ethyl pyrrole-3-carboxylate under reflux (e.g., aqueous NaOH at 175°C in a sealed vessel) or via oxidative methods using iron as a catalyst. Hydrate formation typically occurs during purification in aqueous environments. Yield optimization requires precise pH control (e.g., acidification to pH 1 with HCl for crystallization) and temperature management, as decarboxylation may occur at elevated temperatures .

Q. What analytical techniques are recommended for characterizing pyrrole-3-carboxylic acid hydrate?

Key techniques include:

  • Melting point analysis (144–147°C for the hydrate) to confirm purity .
  • NMR spectroscopy (e.g., δ 10.30 ppm for carboxylic proton in DMSO-d₆) to verify structure .
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (129.11 g/mol for the hydrate) .

Q. What safety precautions are essential when handling this compound?

Use PPE (gloves, face shield) to avoid skin/eye contact (H315, H319 hazards). Work in a fume hood due to dust inhalation risks (H335). Store at 0–6°C in sealed containers to prevent degradation .

Advanced Research Questions

Q. How does the decarboxylation mechanism of pyrrole-3-carboxylic acid differ from its 2-carboxylic isomer, and how can this impact experimental design?

Pyrrole-3-carboxylic acid decarboxylates ~300 times slower than the 2-isomer due to weaker intramolecular hydrogen bonding in the transition state. This stability allows its use in high-temperature reactions (e.g., copolymer synthesis). For controlled decarboxylation, acidic conditions (pH < 3) or prolonged heating (>150°C) are required .

Q. What role does pyrrole-3-carboxylic acid play in electrochemical sensor development?

Electropolymerization of pyrrole-3-carboxylic acid on pencil graphite electrodes creates a conductive polymer (e.g., poly(pyrrole-3-carboxylic acid)) with a cauliflower-like morphology. This enhances dopamine detection selectivity by discriminating against interferents like ascorbic acid, achieving limits of detection (LOD) < 1 µM in blood serum .

Q. How does copolymerization with pyrrole-3-carboxylic acid affect the electronic properties of conducting polymers?

Copolymers (e.g., pyrrole-co-poly(pyrrole-3-carboxylic acid)) exhibit pressure-dependent polaron/bipolaron ratios, as shown by high-pressure Raman spectroscopy. At 4 GPa, anomalous band shifts suggest structural reorganization, impacting conductivity. These properties are critical for designing pressure-sensitive materials .

Q. What challenges arise in coupling pyrrole-3-carboxylic acid to amines, and how can they be mitigated?

Direct amidation via EDC/HOBt in microreactors yields low conversion (<20%). A two-step solution-phase method improves efficiency: (1) activate the carboxyl group with EDC/HOBt at 75°C, (2) react with amines (primary/secondary) at room temperature overnight. This achieves >80% yield for derivatives like 1-phenylpyrrolidine amides .

Data Contradiction and Validation

Q. How can researchers reconcile discrepancies in reported decarboxylation rates between pyrrole-2- and 3-carboxylic acids?

Kinetic studies reveal that pyrrole-2-carboxylic acid forms a stabilized enol intermediate via intramolecular H-bonding, accelerating decarboxylation. In contrast, the 3-isomer lacks this stabilization, leading to slower rates. Validate using time-resolved FTIR or computational DFT studies to track intermediate formation .

Q. Why do some studies report variable catalytic activity for pyrrole-3-carboxylic acid-based nanoenzymes?

Iron content (21.11 wt%) in FePPy nanoparticles determines peroxidase-like activity. Variability arises from inconsistent polymerization conditions (e.g., oxidant concentration, temperature). Standardize synthesis protocols (e.g., one-step Fe³⁺-mediated polymerization at 25°C) to ensure reproducibility .

Methodological Guidance

Q. What strategies improve the stability of this compound in aqueous solutions?

Avoid prolonged exposure to light and alkaline conditions (pH > 8). Lyophilize solutions immediately after synthesis and store at -20°C. For long-term storage, use anhydrous solvents (e.g., DMSO) .

Q. How can researchers optimize the synthesis of pyrrole-3-carboxylic acid copolymers for biomedical applications?

Use continuous flow reactors to control monomer feed ratios and reduce side reactions. For example, a 1:1 pyrrole-to-carboxylic acid monomer ratio in methanol/water (rt to reflux) yields uniform copolymers with enhanced biodegradability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.